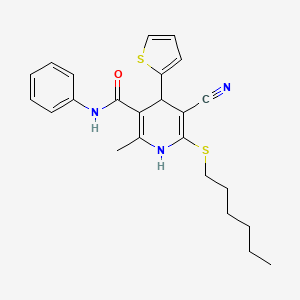
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, also known as TTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTQ belongs to the family of quinolines, which are organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities.
作用機序
The mechanism of action of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and other free radicals that can cause cellular damage and inflammation. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to scavenge ROS and prevent lipid peroxidation, which can lead to the formation of harmful compounds that damage cellular membranes and other biomolecules.
Biochemical and Physiological Effects
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and signaling pathways. In vitro studies have demonstrated that 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has also been shown to modulate the expression of genes involved in oxidative stress, apoptosis, and cell cycle regulation.
実験室実験の利点と制限
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool, including its stability, solubility, and ease of synthesis. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to its use in lab experiments, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, including the development of new synthetic methods, the identification of new biological targets, and the evaluation of its potential therapeutic applications in vivo. One promising area is the development of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline-based drugs for the treatment of cancer and other diseases characterized by oxidative stress and inflammation. Another area of interest is the use of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as a tool for studying the mechanisms of ROS-mediated cellular damage and the development of new antioxidant therapies.
合成法
The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline involves the reaction of 2,4,8-trimethyl-6-tritylquinoline with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including hydrogenation, cyclization, and aromatization, resulting in the formation of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as the final product.
科学的研究の応用
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, pharmacology, and biotechnology. One of the main areas of interest is the development of new drugs that target specific biological pathways. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disorders.
特性
IUPAC Name |
2,2,4,8-tetramethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNYMUTKZOTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)

![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)

![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)

